REACTION_CXSMILES
|
[NH:1]1[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.Cl[C:8]1[C:13]([Cl:14])=[CH:12][CH:11]=[CH:10][N:9]=1.C(=O)([O-])O.[Na+]>CS(C)=O>[Cl:14][C:13]1[C:8]([N:1]2[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]2)=[N:9][CH:10]=[CH:11][CH:12]=1 |f:2.3|
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Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
N1CCNCC1
|
Name
|
|
Quantity
|
309 g
|
Type
|
solvent
|
Smiles
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CS(=O)C
|
Name
|
|
Quantity
|
23.4 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CC=C1Cl
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Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Control Type
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UNSPECIFIED
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Setpoint
|
110 °C
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Type
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CUSTOM
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Details
|
The reaction mixture was stirred for 60 h at 110° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the precipitate produced
|
Type
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EXTRACTION
|
Details
|
The filtrate was extracted several times with ethyl acetate (150 ml each time)
|
Type
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CUSTOM
|
Details
|
the cleaned organic phase was dried
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under vacuum
|
Type
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DISTILLATION
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Details
|
The residue was distilled at 2×10−1 mbar
|
Type
|
CUSTOM
|
Details
|
The product was obtained at an overhead temperature of 95° C.
|
Type
|
CUSTOM
|
Details
|
a bottom temperature of 155° C
|
Reaction Time |
60 h |
Name
|
|
Type
|
|
Smiles
|
ClC=1C(=NC=CC1)N1CCNCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |